11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
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Overview
Description
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a dibenzoannulene core
Preparation Methods
The synthesis of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Formation of the dibenzoannulene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the benzyl group: This step usually involves benzylation reactions using benzyl halides and suitable bases.
Final cyclization and purification: The final product is obtained through cyclization and purification steps, often involving chromatography techniques.
Chemical Reactions Analysis
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can be compared with other similar compounds, such as:
- 1-Methyl-2,2a,7,11b-tetrahydro-1H-dibenzo[a,e]cyclobuta cannulene
- (3R,4AR,11bS)-methyl 11b-benzyl-3-hydroxy-4a-methyl-3-(trifluoromethyl)-2,3,4,4a,5,6,7,11b-octahydro-1H-dibenzo a,cannulene-9-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, making 11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one unique in its applications and reactivity.
Properties
Molecular Formula |
C22H22O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one |
InChI |
InChI=1S/C22H22O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,23H,4,7-8,11-12,15H2 |
InChI Key |
JVLJCQZLZIYYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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